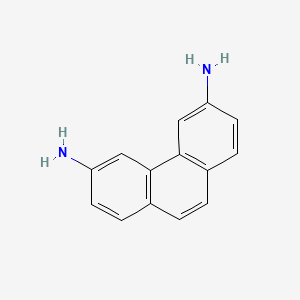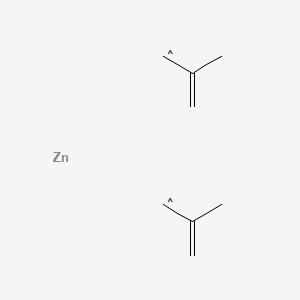
CID 101282257
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 101282257 is an organozinc compound with the chemical formula Zn(C4H7)2. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis and as intermediates in various chemical reactions.
準備方法
CID 101282257 can be synthesized through several methods. One common synthetic route involves the reaction of zinc with allyl halides under inert conditions. The reaction typically proceeds as follows:
[ \text{Zn} + 2 \text{C}_4\text{H}_7\text{X} \rightarrow \text{Zn(C}_4\text{H}_7\text{)}_2 + 2 \text{X} ]
where X is a halogen such as chlorine or bromine. The reaction is usually carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) to prevent unwanted side reactions.
In industrial settings, dimethallylzinc can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of zinc powder to a solution of allyl halide in an inert solvent, followed by continuous removal of the byproducts.
化学反応の分析
CID 101282257 undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and the corresponding allyl alcohols. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyl compounds to alcohols.
Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields zinc oxide and allyl alcohols, while substitution with chlorine yields zinc chloride and allyl chlorides.
科学的研究の応用
CID 101282257 has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Catalysis: this compound is used as a catalyst in various polymerization reactions, including the production of polyolefins.
Material Science: It is used in the preparation of zinc-containing materials, such as zinc oxide nanoparticles, which have applications in electronics and photonics.
Biological Studies: this compound is used in the study of zinc’s role in biological systems, particularly in enzyme function and protein structure.
作用機序
The mechanism by which dimethallylzinc exerts its effects involves the transfer of the allyl groups to other molecules. This transfer is facilitated by the highly reactive nature of the zinc-carbon bonds in the compound. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in organic synthesis, the allyl groups can be transferred to carbonyl compounds to form alcohols, while in catalysis, the zinc center can activate monomers for polymerization.
類似化合物との比較
CID 101282257 is similar to other organozinc compounds such as dimethylzinc and diethylzinc. it has unique properties that make it particularly useful in certain applications:
Dimethylzinc: This compound is also highly reactive and used in organic synthesis, but it is less versatile than dimethallylzinc in terms of the types of reactions it can undergo.
Diethylzinc: Similar to dimethylzinc, diethylzinc is used in organic synthesis and as a catalyst, but it is less reactive than dimethallylzinc.
The unique reactivity of dimethallylzinc, particularly its ability to participate in a wide range of chemical reactions, makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and highly reactive organozinc compound with a wide range of applications in organic synthesis, catalysis, material science, and biological studies. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
CAS番号 |
15961-33-8 |
|---|---|
分子式 |
C8H14Zn |
分子量 |
175.58 |
IUPAC名 |
2-methylprop-1-ene;zinc |
InChI |
InChI=1S/2C4H7.Zn/c2*1-4(2)3;/h2*1-2H2,3H3; |
InChIキー |
PXPSZHJVUPMPKY-UHFFFAOYSA-N |
SMILES |
CC(=C)[CH2].CC(=C)[CH2].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



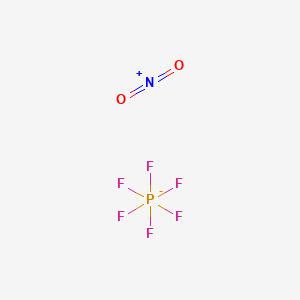
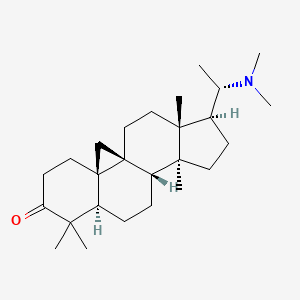
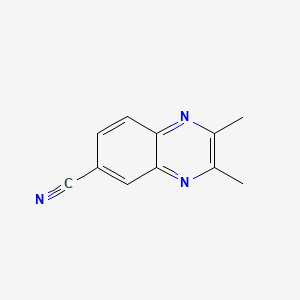



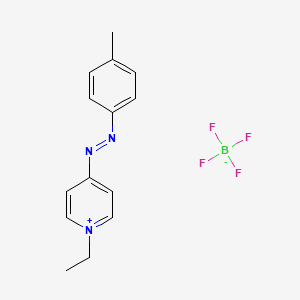

![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
